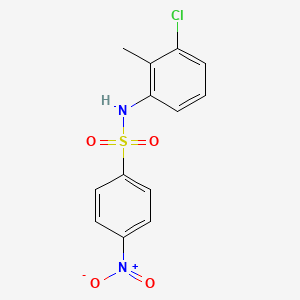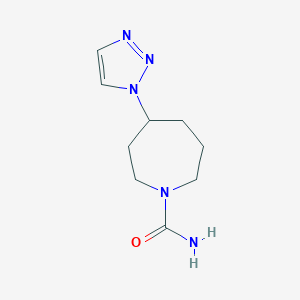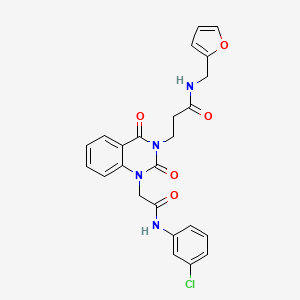
3-(1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C24H21ClN4O5 and its molecular weight is 480.91. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(2-((3-chlorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Properties
Research on derivatives of quinazolinones, which include the compound , has revealed notable antimicrobial and antifungal properties. A study by Desai, Shihora, and Moradia (2007) reported on the synthesis of new quinazolines with potential as antimicrobial agents, highlighting their efficacy against bacteria like Escherichia coli and fungi like Candida albicans (Desai, Shihora, & Moradia, 2007). Similarly, Patel and Shaikh (2011) also synthesized novel quinazolinone derivatives and evaluated them for antimicrobial activity, with some compounds showing significant effects (Patel & Shaikh, 2011).
Antitumor and Anticancer Activity
Al-Suwaidan et al. (2016) synthesized a series of quinazolinones and assessed their antitumor activity, with certain compounds demonstrating substantial efficacy against cancer cell lines (Al-Suwaidan et al., 2016). Tumosienė et al. (2020) also reported on the anticancer activity of quinazolinone derivatives, finding some compounds to be particularly effective against specific cancer cell lines (Tumosienė et al., 2020).
Anticonvulsant Activity
A study by El Kayal et al. (2019) focused on the synthesis and evaluation of quinazolinone derivatives for anticonvulsant activity. They identified compounds that showed promise in experimental models of epilepsy (El Kayal et al., 2019).
Anti-Inflammatory and Analgesic Properties
Research by Debnath and Manjunath (2011) synthesized quinazolinone derivatives and evaluated them for anti-inflammatory and analgesic activities, indicating moderate effects in these areas (Debnath & Manjunath, 2011). Farag et al. (2012) also synthesized quinazolinone derivatives and assessed them for similar properties, confirming their potential as anti-inflammatory and analgesic agents (Farag et al., 2012).
Pro-Drug System for Cancer Therapy
Berry et al. (1997) explored the use of furanylmethyl group derivatives in pro-drug systems for cancer therapy, indicating the potential for selective release of therapeutic drugs in hypoxic solid tumors (Berry et al., 1997).
Eigenschaften
IUPAC Name |
3-[1-[2-(3-chloroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O5/c25-16-5-3-6-17(13-16)27-22(31)15-29-20-9-2-1-8-19(20)23(32)28(24(29)33)11-10-21(30)26-14-18-7-4-12-34-18/h1-9,12-13H,10-11,14-15H2,(H,26,30)(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUQAQSPQZIQMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=CC=C3)Cl)CCC(=O)NCC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2373616.png)
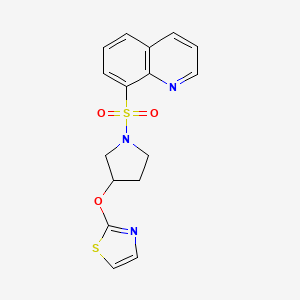
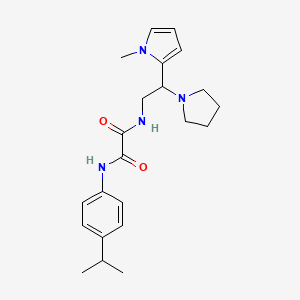

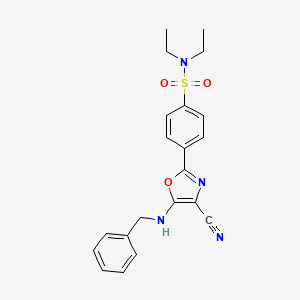
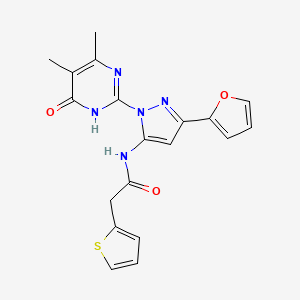
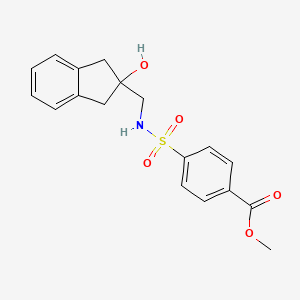
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2373629.png)
![3-[4-(tert-butyl)benzyl]-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone](/img/structure/B2373630.png)
![2-fluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2373632.png)
![N-[6-(2-chlorophenoxy)-2-(furan-2-yl)-8-hydroxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B2373633.png)
![1-[4-(dimethylamino)phenyl]-2H-tetrazole-5-thione](/img/structure/B2373634.png)
